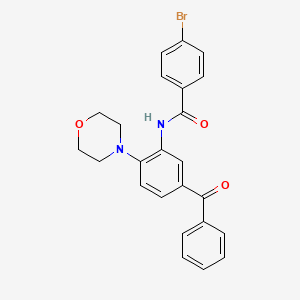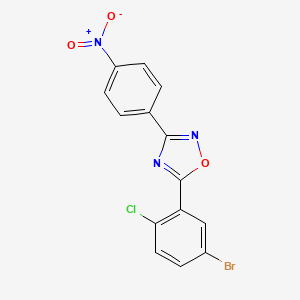
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
概要
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including isoindoline, methoxyphenyl, and hexahydroquinoline, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Isoindoline Derivative: Starting from phthalic anhydride, the isoindoline derivative can be synthesized through a condensation reaction with an appropriate amine.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Cyclization to Form Hexahydroquinoline: The hexahydroquinoline ring can be formed through a cyclization reaction involving an appropriate diketone and an amine.
Final Coupling Reaction: The final step involves coupling the isoindoline derivative with the hexahydroquinoline intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound lacks the methoxy group, which may affect its chemical properties and reactivity.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: The presence of a chloro group instead of a methoxy group may lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-(4-methoxyphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6/c1-34-15-8-6-14(7-9-15)28-20-3-2-4-21(29)18(20)12-19(25(28)33)24(32)26-13-5-10-16-17(11-13)23(31)27-22(16)30/h5-12H,2-4H2,1H3,(H,26,32)(H,27,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVBIIFCLTBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B3522099.png)


![2-ethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B3522135.png)
![5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID](/img/structure/B3522147.png)

![4-(3-phenyl-2-propen-1-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3522158.png)
![2'-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3522159.png)

![4-Chloro-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3522183.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3522185.png)


![ethyl 5-acetyl-2-{[3-(4-bromophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3522192.png)
